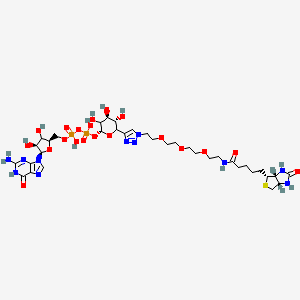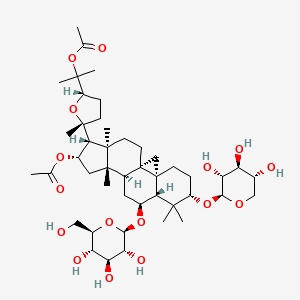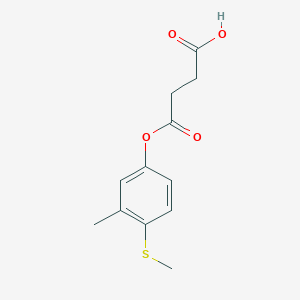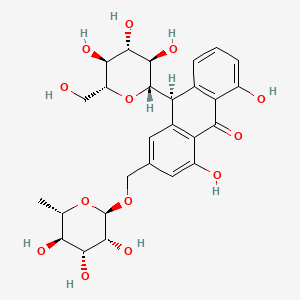
Aloinoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloinoside A is a naturally occurring compound found in various species of the Aloe plant, particularly Aloe schelpei. It is known for its significant biological activities, including antioxidant and antimicrobial properties . This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aloinoside A typically involves the extraction from Aloe species. The process begins with the collection of fresh Aloe leaves, followed by washing and extraction using solvents like chloroform and methanol . The compound is then isolated using chromatographic techniques such as preparative thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aloe plants. The leaves are harvested, cleaned, and processed to extract the latex, which contains this compound. The latex is then subjected to solvent extraction and purification processes to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Aloinoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .
Applications De Recherche Scientifique
Aloinoside A has a wide range of scientific research applications:
Mécanisme D'action
Aloinoside A is structurally similar to other compounds found in Aloe species, such as Aloin A, Aloin B, and Aloinoside B . it is unique in its specific glycosidic linkage and the presence of certain functional groups that confer distinct biological activities.
Comparaison Avec Des Composés Similaires
- Aloin A (CAS#1415-73-2)
- Aloin B (CAS#28371-16-6)
- Aloinoside B (CAS#11006-91-0)
- 10-Hydroxyaloin B (CAS#134863-92-6)
These compounds share similar structural features but differ in their specific functional groups and biological activities .
Propriétés
Numéro CAS |
56645-88-6 |
|---|---|
Formule moléculaire |
C27H32O13 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
(10S)-1,8-dihydroxy-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-10H-anthracen-9-one |
InChI |
InChI=1S/C27H32O13/c1-9-19(31)22(34)25(37)27(39-9)38-8-10-5-12-16(26-24(36)23(35)20(32)15(7-28)40-26)11-3-2-4-13(29)17(11)21(33)18(12)14(30)6-10/h2-6,9,15-16,19-20,22-32,34-37H,7-8H2,1H3/t9-,15+,16-,19-,20+,22+,23-,24+,25+,26-,27+/m0/s1 |
Clé InChI |
BUPDVJFRVYWYEV-PIVIZACJSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC3=C(C(=C2)O)C(=O)C4=C([C@@H]3[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=CC=C4O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2=CC3=C(C(=C2)O)C(=O)C4=C(C3C5C(C(C(C(O5)CO)O)O)O)C=CC=C4O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


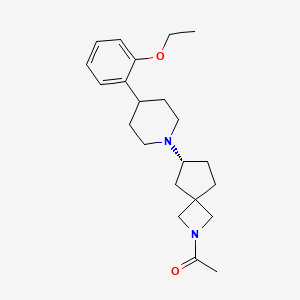
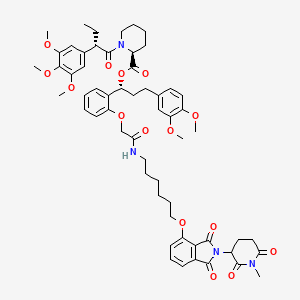
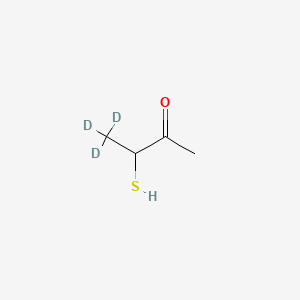
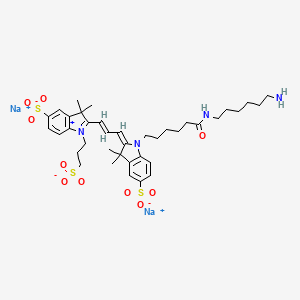
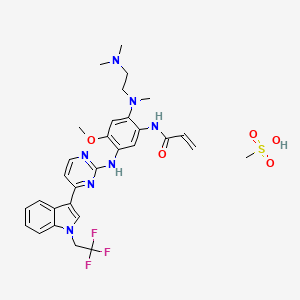
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
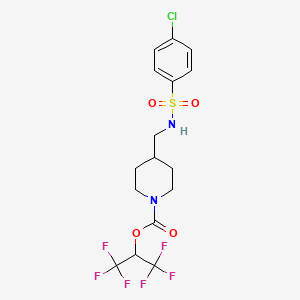
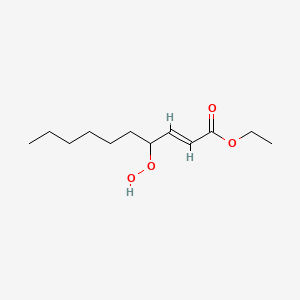
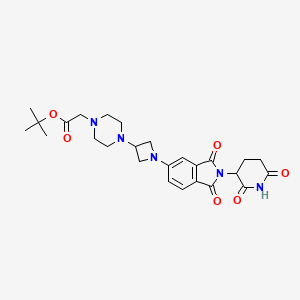
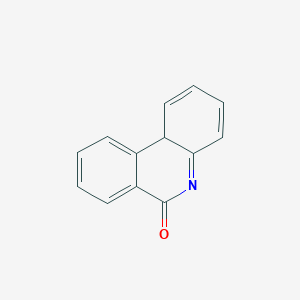
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
